molecular formula C13H22BrNO2Si B3319516 4-Bromo-2-(triisopropylsilyl)oxazole-5-carbaldehyde CAS No. 1134560-73-8

4-Bromo-2-(triisopropylsilyl)oxazole-5-carbaldehyde

Cat. No.: B3319516
CAS No.: 1134560-73-8
M. Wt: 332.31 g/mol
InChI Key: QTPRKVOEZWMIFQ-UHFFFAOYSA-N
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Description

4-Bromo-2-(triisopropylsilyl)oxazole-5-carbaldehyde is a chemical compound with the molecular formula C13H22BrNO2Si and a molecular weight of 332.31 g/mol. This compound has gained significant attention in scientific research due to its potential biological activity and diverse applications.

Preparation Methods

The synthesis of 4-Bromo-2-(triisopropylsilyl)oxazole-5-carbaldehyde involves several steps. One common method includes the reaction of 2-(triisopropylsilyl)oxazole with a brominating agent to introduce the bromine atom at the 4-position. The resulting intermediate is then subjected to formylation to introduce the aldehyde group at the 5-position. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

4-Bromo-2-(triisopropylsilyl)oxazole-5-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Organic Synthesis

4-Bromo-2-(triisopropylsilyl)oxazole-5-carbaldehyde serves as a valuable building block for synthesizing more complex molecules. Its functional groups allow for various chemical transformations, including:

  • Oxidation: Conversion of the aldehyde group to a carboxylic acid.
  • Reduction: Transformation of the aldehyde to an alcohol.
  • Substitution Reactions: The bromine atom can be replaced with nucleophiles such as amines or thiols .

Research indicates that this compound may exhibit biological activity, making it a candidate for studying interactions with biomolecules. Preliminary investigations focus on its potential effects on cellular pathways and its role in drug design .

Medicinal Chemistry

The compound is being explored for its therapeutic applications, particularly as a precursor in drug development. Its unique structure may provide insights into new drug candidates targeting specific biological pathways .

Case Studies and Research Findings

Recent studies have focused on the synthesis and application of oxazole derivatives, including this compound. For instance, research documented in the European Journal of Organic Chemistry emphasizes the regioselective synthesis of bromooxazoles using lithiation followed by electrophilic bromination, which is crucial for developing new synthetic methodologies .

Moreover, interaction studies involving this compound are essential for understanding its reactivity and potential biological effects. These investigations are critical for advancing knowledge on its utility in drug design and development .

Mechanism of Action

The mechanism of action of 4-Bromo-2-(triisopropylsilyl)oxazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions with biomolecules. The bromine atom and aldehyde group play crucial roles in these interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

4-Bromo-2-(triisopropylsilyl)oxazole-5-carbaldehyde can be compared with other similar compounds, such as:

    2-(Triisopropylsilyl)oxazole-5-carboxaldehyde: This compound lacks the bromine atom at the 4-position, which can significantly alter its reactivity

Biological Activity

4-Bromo-2-(triisopropylsilyl)oxazole-5-carbaldehyde is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Chemical Formula: C13H18BrN2O2Si
  • CAS Number: 1134560-73-8
  • Molecular Weight: 327.27 g/mol

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Antifungal Activity

Research indicates that this compound exhibits antifungal properties, potentially through the inhibition of fungal cell wall synthesis. This mechanism is common among various antifungal agents, making it a candidate for further investigation in antifungal drug development.

Anticancer Properties

The compound has shown promise as an anticancer agent. Studies suggest that it may act as a G-quadruplex stabilizer, which is significant in cancer therapy as G-quadruplexes are associated with the regulation of oncogenes. The stabilization of these structures can lead to the inhibition of cancer cell proliferation .

The mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in critical metabolic pathways.
  • Receptor Interaction: It has been shown to interact with various receptors, influencing cellular signaling pathways associated with growth and apoptosis .

Study 1: Antifungal Efficacy

A study evaluated the antifungal activity of several oxazole derivatives, including this compound. The results indicated significant inhibition of fungal growth in vitro, particularly against Candida species. The compound's effectiveness was attributed to its structural features that enhance its interaction with fungal cell components.

Study 2: Anticancer Activity

In another investigation, the compound was tested for its ability to stabilize G-quadruplex structures in vitro. The results demonstrated that it effectively stabilized these structures, leading to decreased expression of oncogenes in cancer cell lines. This stabilization was linked to reduced cell viability and increased apoptosis in treated cells .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntifungalInhibition of cell wall synthesis
AnticancerStabilization of G-quadruplexes
Enzyme InhibitionInteraction with metabolic enzymes

Properties

IUPAC Name

4-bromo-2-tri(propan-2-yl)silyl-1,3-oxazole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22BrNO2Si/c1-8(2)18(9(3)4,10(5)6)13-15-12(14)11(7-16)17-13/h7-10H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPRKVOEZWMIFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C1=NC(=C(O1)C=O)Br)(C(C)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22BrNO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of N,N,N′-trimethylethylenediamine (2.86 g) and THF (80 mL) there were added dropwise a 2.6 M hexane solution of n-butyllithium (8.46 mL), and 2-triisopropylsilanyloxazole-5-carboaldehyde [CAS No. 869542-45-0] (5.08 g), in that order at −20° C. under a nitrogen atmosphere. After stirring the mixture at −20° C. for 3 hours, the 2.6 M hexane solution of n-butyllithium (8.46 mL) was again added dropwise, stirring was continued at −20° C. for 3 hours, and then the mixture was cooled to −75° C. and 1,2-dibromotetrafluoroethane (7.12 mL) was added. The mixture was returned to room temperature, and then ethyl acetate (300 mL) and an aqueous ammonium chloride solution (300 mL) were added. After sufficiently shaking the mixture, the organic layer was separated off and dried over anhydrous magnesium sulfate. The mixture was filtered to obtain a filtrate, and the solvent in the filtrate was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate-heptane mixture) to obtain the target compound (1.94 g) as a brown liquid.
Quantity
2.86 g
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reactant
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80 mL
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7.12 mL
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300 mL
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300 mL
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8.46 mL
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reactant
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0 (± 1) mol
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8.46 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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